N,N'-Ethylenebis(stearamide)

Mold release agent Acetal processing Ejection force reduction

EBS (CAS 110-30-5) resolves processing failures in mid-to-high temperature polymer systems where single-function additives degrade. This saturated bis-amide synthetic wax bridges the gap between low-stability primary amides and high-cost ester lubricants. • 15-20% extrusion torque reduction in rigid PVC, lowering energy cost and raising throughput • 23-26% ejection force reduction in acetal molding without resin darkening vs. unsaturated bisamides • FDA 21 CFR 175.300-compliant anti-blocking for polyolefin films at 500-2000 ppm • Multifunctional pigment dispersion, lubrication, and antistatic performance in masterbatch (0.5-5.0%), consolidating SKUs

Molecular Formula C38H76N2O2
Molecular Weight 593 g/mol
CAS No. 110-30-5
Cat. No. B091910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenebis(stearamide)
CAS110-30-5
SynonymsAcrawax C
Acrowax C
N,N'-ethylene distearylamide
Molecular FormulaC38H76N2O2
Molecular Weight593 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42)
InChIKeyRKISUIUJZGSLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 3 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

N,N'-Ethylenebis(stearamide) CAS 110-30-5: Bisamide Wax Procurement and Performance Profile


N,N'-Ethylenebis(stearamide) (EBS), CAS 110-30-5, is a saturated fatty acid bisamide synthetic wax with molecular formula C₃₈H₇₆N₂O₂ and molecular weight 593.03 g/mol [1]. It is a waxy white solid at ambient conditions, with a melting point range of 144–146 °C and a decomposition temperature typically exceeding 260 °C [2]. EBS functions as a multifunctional processing aid in polymer systems, offering internal and external lubrication, anti-blocking, mold release, pigment dispersion, and antistatic properties across thermoplastic and thermoset applications . Its bis-amide structure imparts thermal stability intermediate between primary amide slip agents (e.g., erucamide, oleamide) and high-temperature ester lubricants (e.g., PETS), positioning EBS as a cost-optimized selection for mid-to-high temperature processing ranges where single-function additives prove inadequate.

Procurement Risk: Why EBS CAS 110-30-5 Cannot Be Interchanged with Generic Fatty Amides or Metallic Stearates


Fatty acid amides and lubricant waxes share similar nomenclature but exhibit divergent functional performance that prevents simple substitution. Primary amides (erucamide, oleamide) provide excellent slip via rapid surface migration but suffer from lower thermal stability and can impair printability and heat seal strength [1]. Metallic stearates (calcium stearate, zinc stearate) offer moderate lubrication but may act as pro-degradants or acid scavengers with distinct regulatory constraints . EBS, as a secondary bis-amide with saturated C18 chains, occupies a differentiated performance niche: it delivers mold release efficiency comparable to unsaturated bisamides but without resin discoloration, thermal stability exceeding metallic stearates by 40–60 °C, and FDA food-contact compliance absent in many alternative metallic lubricants [2]. Generic interchange without verifying these specific quantitative performance thresholds introduces risk of processing defects, regulatory non-compliance, or batch-to-batch inconsistency in finished product quality.

Quantitative Differentiation Evidence: EBS CAS 110-30-5 Versus Comparator Compounds


Mold Release Efficiency in Acetal Resin: EBS vs. Primary Amides and Esters

In acetal (polyoxymethylene) resin, EBS at 5000 ppm loading reduces ejection force by 23.3%, a performance level nearly equivalent to ethylene bisoleamide (25.1% reduction). However, unlike ethylene bisoleamide—which causes visible resin darkening during processing—EBS achieves this mold release efficiency without introducing color defects [1]. At an optimized 7500 ppm loading, EBS reaches 26.0% ejection force reduction. In comparison, primary amides such as erucamide and stearamide provide only 21.8% and 20.4% reduction at equivalent 5000 ppm loading, respectively. Non-amide alternatives such as cetyl palmitate (ester-based) yield only 16.5% reduction at the same treatment level. Mechanical property testing confirms that EBS addition up to 5000 ppm has negligible effect on tensile strength at yield (9818 psi vs. 9965 psi for unfilled control), elongation at break (41% vs. 36% for control), and Izod impact (1.35 vs. 1.30 ft-lb/in for control) [1].

Mold release agent Acetal processing Ejection force reduction Polyoxymethylene (POM)

Thermal Stability Benchmarking: EBS vs. Metallic Stearate Lubricants

Thermal stability directly determines lubricant suitability for high-temperature polymer processing. EBS exhibits thermal stability up to 240 °C, which exceeds calcium stearate (180 °C) by 60 °C and zinc stearate (200 °C) by 40 °C . This 40–60 °C operational window differential enables EBS to perform reliably in engineering thermoplastics (e.g., ABS, PBT, polyamides) processed at 220–260 °C, where metallic stearates would undergo thermal decomposition with attendant lubricant failure, volatile emission, and potential discoloration. EBS also maintains effective operation up to 250 °C without decomposition . The compound's flash point exceeds 280 °C, and decomposition temperature is reported at >300 °C under inert conditions [1]. In contrast, primary amides such as erucamide and oleamide, though thermally stable to ~273 °C and ~200 °C respectively, are designed primarily for surface slip rather than internal melt lubrication and exhibit migration kinetics that can compromise long-term performance in engineering resin applications.

Thermal stability Lubricant degradation High-temperature processing Polymer additives

PVC Melt Viscosity and Torque Reduction: EBS Internal Lubrication Efficacy

In polyvinyl chloride (PVC) melt processing, internal lubrication efficiency is quantified through torque reduction during extrusion or mixing. EBS reduces melt viscosity in PVC systems, yielding a 15–20% torque reduction under standard compounding conditions . This torque reduction translates directly to energy consumption savings—with some vendor specifications reporting up to 15% lower energy consumption in injection molding operations and up to 40% reduction in melt viscosity in PVC, ABS, and PE systems . In comparison, alternative lubricants such as paraffin wax and polyethylene wax exhibit different lubrication mechanisms (predominantly external) that influence PVC fusion time and plasticizing torque but may not provide the balanced internal–external lubrication profile characteristic of EBS [1]. The bis-amide structure of EBS provides both polar amide interaction with PVC chains (internal lubrication) and non-polar long-chain hydrocarbon external lubrication, a dual functionality not present in single-mechanism metallic stearates or hydrocarbon waxes.

PVC processing Torque reduction Melt viscosity Internal lubrication

Regulatory Compliance Differentiation: FDA Food Contact Clearance vs. Metallic Stearates

Regulatory clearance for indirect food contact applications represents a binary procurement gate for packaging, food service, and food processing equipment markets. EBS (CAS 110-30-5) is explicitly listed in the FDA Inventory of Food Contact Substances and is approved under 21 CFR 175.300 (resinous and polymeric coatings), 175.105 (adhesives), 176.170 (components of paper and paperboard in contact with aqueous and fatty foods), and 176.180 (components of paper and paperboard in contact with dry food) [1]. This multi-section FDA clearance establishes EBS as a compliant selection for a broad range of food-contact polymer applications. In contrast, zinc stearate carries no direct FDA food-contact clearance as a polymer additive, limiting its use to non-food-contact industrial applications . Calcium stearate, while having some food-contact utility, is subject to more restricted use conditions and is often employed primarily as an acid scavenger or heat stabilizer rather than a primary lubricant . Additionally, EBS is recognized by the German Federal Health Agency (BfR) and multiple international food-contact regulatory bodies, with labeling claims including FDA food-contact approval, Kosher, and Halal certifications .

FDA compliance Food contact materials 21 CFR 175.300 Regulatory procurement

Pigment Dispersion and Color Masterbatch Performance: EBS as Multifunctional Dispersant

EBS functions as an effective pigment and filler dispersing agent in color masterbatch applications, with recommended dosage ranging from 0.5% to 5.0% depending on pigment loading and filler volume . The bis-amide molecular structure—containing polar amide groups and non-polar long-chain hydrocarbons—enables EBS to interact with both hydrophilic pigment surfaces and hydrophobic polymer matrices, promoting uniform pigment distribution and preventing agglomeration during compounding . In practical masterbatch formulations, EBS incorporation improves color uniformity and eliminates streaking defects. One vendor specification reports up to 50% reduction in streaking when EBS is employed as a dispersion aid in carbon black masterbatches . In contrast, metallic stearates such as zinc stearate and calcium stearate provide limited pigment wetting capability and are not typically employed as primary dispersing agents. Primary amides (erucamide, oleamide) are designed for surface slip and anti-blocking rather than internal pigment dispersion, and their rapid surface migration can interfere with dispersion stability in masterbatch concentrates. EBS also provides antistatic performance, reducing surface charge accumulation that can cause pigment dusting and handling difficulties during masterbatch production [1].

Pigment dispersion Color masterbatch Filler dispersion Polymer additives

Slip and Anti-Blocking Functional Differentiation: EBS as Anti-Blocking Agent vs. Primary Amide Slip Agents

Fatty acid amides exhibit divergent functional specialization: primary amides (erucamide, oleamide) are optimized for rapid surface migration to reduce coefficient of friction (COF) in polyolefin films, while saturated bis-amides such as EBS provide anti-blocking performance with higher thermal stability [1]. Specifically, stearamides (including EBS) give the best anti-block performance, whereas oleamide and erucamide deliver the best slip properties [2]. Erucamide at 500 ppm reduces LDPE film COF to approximately 0.1, while behenamide (a saturated primary amide) at equivalent dose yields a COF of 0.8—demonstrating that saturated amides provide higher COF and correspondingly better anti-blocking [3]. EBS, as a saturated bis-amide, is recommended at 500–2000 ppm for film applications and 0.2–1.0% for molding applications, where it disperses evenly through the polymer melt and migrates to the surface to form a thin lubricating layer that reduces unwanted adhesion between film layers . In multilayer polyolefin films where excessive sliding must be avoided (e.g., stacked packaging, palletized loads), EBS provides controlled anti-blocking without the over-slip characteristic of primary amide slip agents. EBS is also cited as being more thermally stable than erucamide and oleamide in comparative literature assessments [1].

Anti-blocking Slip additive Coefficient of friction Polyolefin films

Procurement-Driven Application Scenarios: Where EBS CAS 110-30-5 Delivers Quantified Advantage


Acetal (POM) Precision Molding Requiring Color-Stable Mold Release

In acetal injection molding applications where part aesthetics and dimensional consistency are critical (e.g., automotive fuel system components, precision gears, consumer product housings), EBS at 5000–7500 ppm loading reduces ejection force by 23.3–26.0% without the resin darkening observed with unsaturated bisamide alternatives [1]. This enables cleaner demolding, reduced cycle times, and elimination of post-molding color correction or scrap. Mechanical properties (tensile strength, elongation, impact resistance) remain effectively unchanged at these loading levels, preserving part performance specifications [1].

Rigid PVC Extrusion and Injection Molding for Building and Construction

For rigid PVC profiles, pipes, and fittings processed at elevated temperatures, EBS delivers 15–20% torque reduction during extrusion, translating to measurable energy savings and increased throughput capacity . Its thermal stability to 240 °C exceeds calcium stearate (180 °C) and zinc stearate (200 °C) by 40–60 °C, enabling reliable performance in high-temperature PVC formulations without lubricant degradation or plate-out . The compound also provides both internal (melt viscosity reduction) and external (mold release) lubrication, eliminating the need for multi-component lubricant packages.

Food-Contact Polyolefin Packaging Films with Controlled Anti-Blocking

In LDPE, LLDPE, and PP films intended for indirect food contact (e.g., bread bags, produce packaging, frozen food films), EBS at 500–2000 ppm provides FDA 21 CFR 175.300-compliant anti-blocking performance [2]. Unlike primary amide slip agents that can over-lubricate and cause pallet instability, EBS maintains sufficient inter-layer adhesion for stackability while preventing film blocking during storage and automated packaging operations. The compound's higher thermal stability relative to oleamide and erucamide ensures consistent performance across extrusion temperature profiles [3].

Color Masterbatch and Filled Polymer Compounding Requiring Multifunctional Additive Consolidation

In color masterbatch production for polyolefins, ABS, PS, and engineering resins, EBS at 0.5–5.0% loading functions as a combined pigment dispersant, processing lubricant, and antistatic agent [4]. This multifunctionality reduces SKU count and simplifies formulation management relative to systems requiring separate dispersants, lubricants, and antistats. The bis-amide structure promotes uniform pigment distribution, with vendor data indicating up to 50% reduction in streaking defects in carbon black masterbatches . EBS also provides antistatic performance that reduces pigment dusting and improves handling safety during masterbatch production [5].

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